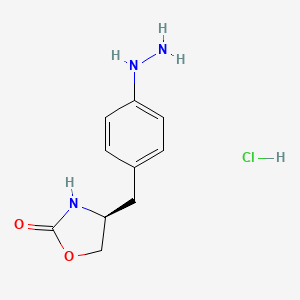

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride

説明

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride (CAS 139264-57-6) is a chiral oxazolidinone derivative characterized by a hydrazinyl-substituted benzyl group at the 4-position of the oxazolidin-2-one ring. This compound is synthesized via diazotization and reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one, followed by conversion to the hydrazine derivative and stabilization as a hydrochloride salt . It serves as a critical intermediate in the synthesis of Zolmitriptan, a serotonin receptor agonist used for migraine treatment . The compound is typically available at 97% purity .

特性

IUPAC Name |

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9;/h1-4,9,13H,5-6,11H2,(H,12,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOPNEVQPPHZLO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

Attachment of the Hydrazinyl Group: The hydrazinyl group can be introduced through hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: Reduction reactions can convert the oxazolidinone ring to more saturated compounds.

Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce more saturated oxazolidinones.

科学的研究の応用

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride exhibits significant anti-inflammatory effects. It has been investigated for its potential use in treating conditions such as rheumatoid arthritis and septic shock, where inflammation plays a critical role in disease pathology .

1.2 Antioxidant Activity

Studies have shown that derivatives of this compound possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals, demonstrating moderate to high antioxidant activity in various assays .

Synthesis and Characterization

2.1 Synthesis Methodology

The synthesis of this compound typically involves the condensation of hydrazine derivatives with suitable aldehydes or ketones. For instance, it can be synthesized through a reaction with salicylaldehyde under basic conditions, yielding a Schiff base that can be further characterized using spectroscopic techniques such as NMR and IR .

2.2 Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

3.1 Antibacterial Effects

Recent studies have reported that this compound exhibits antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using disc diffusion methods, showing significant zones of inhibition at specific concentrations .

3.2 Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. While some derivatives showed promising inhibition rates, further optimization is required to enhance their efficacy .

Material Science Applications

4.1 Fluorescent Properties

In material science, this compound has been studied for its fluorescent properties when incorporated into polymer matrices. Its ability to emit fluorescence under UV light makes it a candidate for applications in sensors and imaging technologies .

4.2 Chiral Auxiliary in Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals .

作用機序

The mechanism of action of (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The hydrazinyl group might interact with specific molecular targets, affecting various biochemical pathways.

類似化合物との比較

(S)-4-(4-Aminobenzyl)oxazolidin-2-one (CAS 152305-23-2)

Structural Differences :

- Substituent: Contains an amino group (-NH₂) instead of a hydrazinyl group (-NH-NH₂) at the benzyl position.

- Synthesis : Prepared via catalytic hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one using Ra-Nickel under hydrogen .

- Reactivity: The amino group is less nucleophilic than hydrazinyl, limiting its utility in cyclization reactions like Fischer Indole synthesis.

- Applications : Used as an intermediate in pharmaceuticals but lacks the hydrazine-mediated versatility for heterocycle formation .

Data Table :

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Structural Differences :

- Substituent: Features a nitro group (-NO₂) instead of hydrazinyl or amino groups.

- Synthesis: Formed by cyclization of an amino derivative using diethyl carbonate and potassium carbonate .

- Reactivity: The electron-withdrawing nitro group reduces aromatic ring reactivity, making it a precursor for reduction to amino/hydrazinyl derivatives.

1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine Hydrochloride (CAS 334981-11-2)

Structural Differences :

- Core Structure: Replaces oxazolidinone with a sulfonyl-pyrrolidine moiety.

- Functional Groups : Retains hydrazinylbenzyl group but introduces sulfonyl (-SO₂-) for enhanced acidity and binding properties.

- Applications: Potential use in kinase inhibitors or protease modulators due to sulfonyl group’s affinity for enzymatic pockets .

Stereochemical and Salt Form Comparisons

Stereochemistry

- (S)-Configuration: The target compound and its amino/nitro analogs retain the (S)-configuration at the oxazolidinone chiral center, critical for biological activity in derived pharmaceuticals like Zolmitriptan .

- (R)-4-(4-Aminobenzyl)oxazolidin-2-one Hydrochloride (CID 10898289): Demonstrates how enantiomeric differences can alter pharmacokinetics and target binding .

Hydrochloride Salt Form

- Both the hydrazinyl and amino derivatives are stabilized as hydrochlorides to enhance solubility and shelf stability .

Stability and Handling Considerations

- Hydrazine Derivatives : Prone to oxidation; hydrochloride salt mitigates decomposition .

生物活性

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13N3O2

- CAS Number : 139264-57-6

- Purity : >95% (HPLC)

- SMILES : Cl.NNc1ccc(C[C@H]2COC(=O)N2)cc1

This compound functions primarily as a modulator of neurotransmission. It has been associated with the modulation of various receptors, including:

- 5-HT Receptors : Involved in mood regulation and cognition.

- Nociception Pathways : Implicated in pain perception.

- Neurotransmission : Influences synaptic transmission and neuronal excitability.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidinones exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .

- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various oxazolidinone derivatives, including this compound, revealed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

Study 2: Neuroprotective Activity

In a neuroprotective study, the compound was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function compared to control groups.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。